molecular formula C12H15NO2 B363910 4-Piperidin-1-yl-benzoic acid CAS No. 22090-24-0

4-Piperidin-1-yl-benzoic acid

Cat. No. B363910
CAS RN: 22090-24-0
M. Wt: 205.25g/mol
InChI Key: DGJNUESQBVPXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-yl-benzoic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Physical And Chemical Properties Analysis

Benzoic acid, a related compound, is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Scientific Research Applications

  • Hybrid Compound Synthesis : 4-Piperidin-1-yl-benzoic acid derivatives have been used in the synthesis of hybrid compounds. A study demonstrated the synthesis of hybrid systems containing pharmacophoric fragments of reagents like 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which involved the formation of a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt (Ivanova, Kanevskaya, & Fedotova, 2019).

  • Antidepressant Metabolism Study : In a study on the metabolism of a novel antidepressant, Lu AA21004, a benzoic acid derivative [3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443)] was identified as a metabolite. This research highlighted the role of various enzymes in the oxidative metabolism of Lu AA21004, offering insights into the metabolic pathways of related compounds (Hvenegaard et al., 2012).

  • Synthesis of Spirooxindoles : A protocol using 4-(trifluoromethyl)benzoic acid for the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine has been reported. This method facilitates the synthesis of spirooxindoles bearing 3-substituted oxindole moieties, highlighting the utility of related benzoic acid compounds in organic synthesis (Du et al., 2017).

  • Corrosion Inhibition Study : Derivatives of Piperine, including 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl) benzoic acid, have been studied for their potential as green corrosion inhibitors on iron surfaces. This research provided insights into the interaction of these compounds with iron and their potential application in corrosion prevention (Belghiti et al., 2018).

  • Crystal Structure Analysis : The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed to understand the conformation of its molecular structure. This kind of study is crucial for determining the physical and chemical properties of related benzoic acid derivatives (Faizi, Ahmad, & Golenya, 2016).

  • Benzamide Derivative Synthesis and Anti-Fatigue Effects : A series of benzamide derivatives including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine were synthesized and their crystal structures analyzed. These compounds showed potential applications in identifying binding sites for modulators of certain receptors, and they demonstrated anti-fatigue effects in animal models (Wu et al., 2014).

Safety and Hazards

The safety data sheet for 4-Piperidin-1-yl-benzoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . This suggests that 4-Piperidin-1-yl-benzoic acid and its derivatives could have potential applications in drug discovery and development.

properties

IUPAC Name

4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNUESQBVPXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22090-24-0
Record name 4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-fluorobenzoate (Lancaster 14154; 500 mg; 3.24 mmol; 1 eq.) and piperidine (Fluka 80640; 828.62 mg; 9.73 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 16 hours. The reaction mixture was then passed through a short pad of silica and the obtained solution evaporated in vacuo to give a colourless oil. The oil was taken up in THF (15 mL) and lithium hydroxide (388.41 mg; 16.22 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 6 hours then at 60° C. for 16 hours. NaOH (155.5 mg, 6.48 mmol, 2 eq) was then added and the reaction mixture was refluxed for 24 hours. After cooling, the solution was diluted with water and washed with Et2O. The aqueous layer was then acidified to pH 5-6 with acetic acid and the formed precipitate was collected by filtration, washed with water and dried under high vacuum to afford the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
828.62 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
388.41 mg
Type
reactant
Reaction Step Two
Name
Quantity
155.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 4-piperidin-1-ylbenzonitrile of Step A (1.13 g, 6.07 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (30 mL) was stirred at 100° C. for 18 hours. The cooled reaction mixture was then poured over crushed ice, the pH adjusted to 3 by the addition of 2 M sodium hydroxide, and the resulting suspension allowed to stand overnight. The solid product was filtered and dried at 50° C. in vacuo overnight to afford the title compound (1.09 g, 88%) as a white solid, m.p. 225-230° C. (dec).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-1-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Piperidin-1-yl-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Piperidin-1-yl-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Piperidin-1-yl-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Piperidin-1-yl-benzoic acid
Reactant of Route 6
4-Piperidin-1-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.